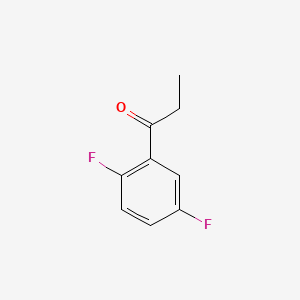

2',5'-Difluoropropiophenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2,5-difluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O/c1-2-9(12)7-5-6(10)3-4-8(7)11/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXLHXHGCQFJTLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(C=CC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80183365 | |

| Record name | 2',5'-Difluoropropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80183365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29112-90-1 | |

| Record name | 1-(2,5-Difluorophenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29112-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2',5'-Difluoropropiophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029112901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',5'-Difluoropropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80183365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',5'-difluoropropiophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.936 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2',5'-DIFLUOROPROPIOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CC4U9T2VQB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the physical properties of 2',5'-Difluoropropiophenone?

An In-Depth Technical Guide to the Physical Properties of 2',5'-Difluoropropiophenone

For researchers, scientists, and professionals in drug development, a thorough understanding of the physical properties of chemical compounds is paramount for successful synthesis, formulation, and application. This technical guide provides a detailed overview of the core physical characteristics of this compound, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2][3]

Core Physical Properties

This compound is a fluorinated aromatic ketone.[4][5] Its physical state under standard conditions is a colorless to light yellow liquid.[1][2][3] The presence of the fluorine atoms and the carbonyl group significantly influences its physical properties, such as polarity, boiling point, and solubility.[4][6]

Data Summary

The following table summarizes the key quantitative physical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈F₂O | [1][2][3][7] |

| Molecular Weight | 170.16 g/mol | [1][2][3] |

| Appearance | Colorless to light yellow liquid | [1][2][3] |

| Boiling Point | ~150-155 °C (at atmospheric pressure) | [1] |

| 68-76 °C (at 5 mmHg) | [2][3] | |

| Density | 1.193 g/cm³ | [1] |

| Solubility in Water | Low | [1] |

| Solubility in Organic Solvents | Soluble in ethanol and ether | [1] |

| Refractive Index | 1.486 | [1] |

| Flash Point | 39-40 °C (at 0.5 mmHg) | [1] |

| CAS Number | 29112-90-1 | [1][2][3][7] |

Experimental Protocols

The following sections detail the methodologies for determining key physical properties of this compound. These protocols are based on standard laboratory practices for characterizing liquid organic compounds.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid. For a compound like this compound, which has a relatively high boiling point at atmospheric pressure, vacuum distillation is often employed to prevent decomposition.

Methodology:

-

Apparatus Setup: Assemble a standard distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. For vacuum distillation, connect the apparatus to a vacuum pump with a manometer to monitor the pressure.

-

Sample Preparation: Place a small volume of this compound and a boiling chip into the round-bottom flask.

-

Distillation: Begin heating the flask gently. If performing a vacuum distillation, ensure the system is sealed and the desired pressure is achieved before heating.

-

Data Recording: Record the temperature at which the liquid is actively boiling and condensing, and the corresponding pressure. The boiling point is the temperature at which a steady stream of distillate is collected.

Determination of Solubility

Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature. The general principle is "like dissolves like," meaning polar compounds tend to dissolve in polar solvents and nonpolar compounds in nonpolar solvents.[6]

Methodology:

-

Solvent Selection: Prepare test tubes containing 1 mL of various solvents, including water (polar, protic), ethanol (polar, protic), and diethyl ether (nonpolar).

-

Sample Addition: To each test tube, add a small, measured amount of this compound (e.g., 10 mg or a few drops).

-

Observation: Vigorously shake each test tube and observe whether the compound dissolves completely, partially, or not at all.

-

Classification:

-

Soluble: The compound forms a clear, homogeneous solution.

-

Partially Soluble: Some of the compound dissolves, but a solid or separate liquid phase remains.

-

Insoluble: The compound does not dissolve and remains as a distinct phase.

-

Role in Organic Synthesis

This compound is a valuable building block in organic synthesis, particularly for introducing a difluorophenyl group into a larger molecule. Its reactivity is centered around the carbonyl group and the activated aromatic ring.

The following diagram illustrates a generalized workflow where this compound serves as a key intermediate in the synthesis of more complex molecules, such as active pharmaceutical ingredients (APIs).

Caption: Role of this compound as a synthetic intermediate.

References

- 1. chembk.com [chembk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Ketones: Structure, Properties and Chemical test. [allen.in]

- 5. NEET UG : Physical and Chemical Properties of Ketones [unacademy.com]

- 6. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 7. This compound [webbook.nist.gov]

An In-depth Technical Guide to 2',5'-Difluoropropiophenone

This technical guide provides a comprehensive overview of the chemical structure, properties, and a representative synthetic approach for 2',5'-Difluoropropiophenone. The content is intended for researchers, scientists, and professionals involved in drug development and organic synthesis.

Chemical Structure and Formula

This compound, also known as 1-(2,5-difluorophenyl)propan-1-one, is an organic compound belonging to the class of aromatic ketones.[1] Its structure consists of a propiophenone core substituted with two fluorine atoms at the 2' and 5' positions of the phenyl ring.

The presence of the fluorine atoms significantly influences the electronic properties of the molecule, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] The electron-withdrawing nature of fluorine can enhance the metabolic stability and binding affinity of target molecules in drug discovery.

The chemical structure and formula are fundamental to understanding its reactivity and potential applications.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, storage, and application in chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₉H₈F₂O | [1][3][4] |

| Molecular Weight | 170.16 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [1][3] |

| Boiling Point | ~150-155 °C (at 760 mmHg) 68-76 °C (at 5 mmHg) | [1][2][3] |

| Solubility | Low in water; Soluble in ethanol and ether | [3] |

| CAS Number | 29112-90-1 | [1][3][4] |

Experimental Protocols

Representative Synthesis of this compound

Reaction Scheme:

1,4-Difluorobenzene + Propionyl chloride --(AlCl₃)--> this compound

Materials:

-

1,4-Difluorobenzene

-

Propionyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Ice

-

Water

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred mixture of 1,4-difluorobenzene (1.0 equivalent) and anhydrous aluminum chloride (1.1 equivalents), add propionyl chloride (1.05 equivalents) dropwise over a period of 30-45 minutes, maintaining the temperature below 25 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture in an ice bath and slowly add dichloromethane.

-

Carefully pour the resulting solution into a mixture of ice and water with vigorous stirring.

-

Separate the organic layer and extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers and wash with water, followed by drying over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude this compound, which can be further purified by vacuum distillation.

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely published. However, the National Institute of Standards and Technology (NIST) provides an infrared (IR) spectrum for this compound.[4] Spectroscopic analysis is crucial for the structural confirmation and purity assessment of the synthesized product.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. Characteristic C-F stretching bands would also be present in the fingerprint region.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would exhibit signals for the ethyl group (a triplet and a quartet) and complex multiplets for the aromatic protons due to coupling with both other protons and the fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon, the two carbons of the ethyl group, and the six aromatic carbons, with the carbon signals being split due to coupling with the attached fluorine atoms (C-F coupling).

-

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) at m/z = 170.16. Fragmentation patterns would likely involve cleavage of the acyl group and loss of small neutral molecules.

Applications in Research and Development

This compound serves as a key building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] The introduction of fluorine atoms can impart desirable properties to the final products, such as:

-

Enhanced metabolic stability

-

Increased bioavailability

-

Modified binding affinity to biological targets

-

Altered lipophilicity

Its utility as a synthetic intermediate makes it a compound of significant interest for researchers developing novel therapeutic agents and crop protection chemicals.[1]

References

An In-depth Technical Guide to the Synthesis of 2',5'-Difluoropropiophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',5'-Difluoropropiophenone is a key chemical intermediate widely utilized in the synthesis of pharmaceuticals and agrochemicals. Its fluorinated phenyl ring provides unique electronic properties and metabolic stability to target molecules, making it a valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, with a focus on detailed experimental protocols and comparative data.

Core Synthesis Pathways

The synthesis of this compound can be primarily achieved through three established synthetic methodologies: Friedel-Crafts acylation, Grignard reagent addition, and organolithium-based synthesis. While all three are theoretically viable, the Friedel-Crafts acylation route is the most commonly documented and analogous procedures are well-established.

Friedel-Crafts Acylation

This classical method involves the electrophilic acylation of 1,4-difluorobenzene with a propanoylating agent, typically propanoyl chloride or propanoic anhydride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).[1] The reaction proceeds through the formation of a highly reactive acylium ion, which then attacks the electron-rich aromatic ring.

Logical Relationship of the Friedel-Crafts Acylation Pathway

Caption: Friedel-Crafts acylation pathway for this compound synthesis.

Grignard Reaction

This pathway involves the preparation of a Grignard reagent from a dihalobenzene, followed by its reaction with a suitable propanoylating agent. For instance, 2,5-difluorophenylmagnesium bromide can be synthesized from 1-bromo-2,5-difluorobenzene and magnesium metal. This organometallic intermediate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acyl donor like propanoyl chloride or propanoic anhydride.

Organolithium Synthesis

Similar to the Grignard route, an organolithium reagent can be formed from 1,4-difluorobenzene using a strong base like n-butyllithium. This highly reactive intermediate can then be treated with a suitable electrophile, such as N-methoxy-N-methylpropionamide (a Weinreb amide), to yield the desired ketone. A patent describing a similar synthesis of a related compound suggests this is a viable, though less commonly documented, route.

Quantitative Data Summary

The following table summarizes the typical reaction parameters and expected outcomes for the primary synthesis pathways. Data for the Friedel-Crafts acylation is based on analogous, well-documented procedures.

| Parameter | Friedel-Crafts Acylation (Analogous)[1] | Grignard Reaction (Theoretical) | Organolithium Synthesis (Theoretical) |

| Starting Material | 1,4-Difluorobenzene | 1-Bromo-2,5-difluorobenzene | 1,4-Difluorobenzene |

| Acylating Agent | Propanoyl chloride | Propanoyl chloride | N-methoxy-N-methylpropionamide |

| Catalyst/Reagent | Aluminum chloride (AlCl₃) | Magnesium (Mg), then acylating agent | n-Butyllithium, then Weinreb amide |

| Solvent | Dichloromethane or excess 1,4-difluorobenzene | Diethyl ether or THF | THF |

| Reaction Temperature | 0 °C to 55 °C | 0 °C to reflux | -78 °C to room temperature |

| Reaction Time | 2-4 hours | 2-6 hours | 3-5 hours |

| Typical Yield | 70-85% | 60-80% | 65-85% |

| Purity | >95% after purification | >95% after purification | >95% after purification |

Detailed Experimental Protocols

Friedel-Crafts Acylation of 1,4-Difluorobenzene (Adapted from an analogous procedure[1])

Materials:

-

1,4-Difluorobenzene

-

Propanoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Ice

-

Water

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Experimental Workflow for Friedel-Crafts Acylation

Caption: Step-by-step workflow for the Friedel-Crafts acylation synthesis.

Procedure:

-

A reaction vessel equipped with a stirrer, dropping funnel, and thermometer is charged with 1,4-difluorobenzene and anhydrous aluminum chloride.

-

The mixture is cooled to 0 °C with an ice bath.

-

Propanoyl chloride is added dropwise to the stirred mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred at 0 °C for 30 minutes and then slowly warmed to 50-55 °C.

-

The reaction is maintained at this temperature for 2 hours, with progress monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, the reaction mixture is cooled to room temperature and then carefully poured onto crushed ice with vigorous stirring.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.

-

The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to yield this compound as a pale yellow oil.

Conclusion

The synthesis of this compound is most reliably and directly achieved via Friedel-Crafts acylation of 1,4-difluorobenzene. This method offers good yields and high purity with a straightforward experimental procedure. While Grignard and organolithium-based routes are viable alternatives, they require the preparation of sensitive organometallic reagents and may involve more stringent reaction conditions. The choice of synthetic pathway will ultimately depend on the available starting materials, equipment, and the desired scale of production. For researchers and professionals in drug development, the Friedel-Crafts approach provides a robust and well-precedented method for obtaining this valuable synthetic intermediate.

References

An In-depth Technical Guide to 2',5'-Difluoropropiophenone: Synthesis, Properties, and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2',5'-Difluoropropiophenone, a key chemical intermediate. This document details its chemical and physical properties, a standard synthesis protocol, and its significant role as a precursor in the development of pharmacologically active compounds, particularly within the class of synthetic cathinones.

Core Compound Data

Quantitative data for this compound is summarized in the table below for quick reference.

| Property | Value |

| CAS Number | 29112-90-1 |

| Molecular Formula | C₉H₈F₂O |

| Molecular Weight | 170.16 g/mol [1] |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 68-76 °C / 5 mmHg |

| Synonyms | 1-(2,5-Difluorophenyl)propan-1-one |

Synthesis Protocol: Friedel-Crafts Acylation

The synthesis of this compound is typically achieved through a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves the reaction of 1,4-difluorobenzene with propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

Experimental Protocol

Materials:

-

1,4-Difluorobenzene

-

Propionyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), dilute solution

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

-

Cooling: Cool the suspension to 0 °C using an ice bath.

-

Addition of Acyl Chloride: Add propionyl chloride (1.0 equivalent) dropwise to the stirred suspension via the dropping funnel.

-

Addition of Aromatic Substrate: Following the addition of propionyl chloride, add 1,4-difluorobenzene (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Upon completion, cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of a dilute hydrochloric acid solution.

-

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield this compound as a colorless to light yellow liquid.

Caption: Synthesis workflow for this compound.

Application in the Synthesis of Psychoactive Compounds

This compound serves as a crucial starting material in the synthesis of a class of psychoactive compounds known as substituted cathinones.[2] These compounds are derivatives of cathinone, the primary psychoactive alkaloid found in the khat plant. The synthesis of cathinone analogs from propiophenone derivatives is a common route in clandestine and research laboratories.[2]

The general synthetic pathway involves the alpha-bromination of the propiophenone followed by reaction with an appropriate amine to introduce the desired side chain. The resulting substituted cathinone's pharmacological profile is influenced by the nature of the substituents on the aromatic ring and the amine.

Indirect Role in Signaling Pathways

While this compound itself is not known to have direct biological activity, the substituted cathinones synthesized from it are potent modulators of monoamine neurotransmitter systems in the central nervous system.[3] These compounds typically act as monoamine transporter inhibitors and/or releasing agents, increasing the extracellular concentrations of dopamine, norepinephrine, and serotonin.[3]

The specific effects on these signaling pathways are dependent on the final structure of the cathinone derivative. The presence and position of the fluorine atoms, originating from the 2',5'-difluorophenyl moiety of the precursor, can significantly influence the potency and selectivity of the final compound for the different monoamine transporters. This modulation of dopaminergic, noradrenergic, and serotonergic pathways is responsible for the stimulant and psychoactive effects of these substances.

Caption: From chemical precursor to biological effect.

References

Spectroscopic Profile of 2',5'-Difluoropropiophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the aromatic ketone 2',5'-Difluoropropiophenone. While a complete set of experimentally verified spectral data is not publicly available in its entirety, this document compiles existing experimental information and provides expert predictions based on analogous compounds and established spectroscopic principles. This guide is intended to support research and development activities by offering a detailed projection of the compound's spectral characteristics.

Chemical and Physical Properties

This compound is a fluorinated aromatic ketone with applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The presence of two fluorine atoms on the phenyl ring significantly influences its electronic properties and reactivity.

| Property | Value | Source |

| Molecular Formula | C₉H₈F₂O | NIST[1] |

| Molecular Weight | 170.16 g/mol | ChemicalBook[2] |

| CAS Number | 29112-90-1 | NIST[1] |

| Appearance | Liquid (at room temperature) | Sigma-Aldrich[3] |

Spectroscopic Data Summary

The following tables summarize the available experimental and predicted spectroscopic data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

The ¹H NMR spectrum is predicted to show signals corresponding to the aromatic protons and the protons of the ethyl group. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the carbonyl group and the fluorine atoms.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3' | 7.35 - 7.45 | ddd | J(H,H) ≈ 8.5, J(H,F) ≈ 5.0, J(H,H) ≈ 3.0 |

| H-4' | 7.15 - 7.25 | dddd | J(H,F) ≈ 9.0, J(H,H) ≈ 8.5, J(H,H) ≈ 7.0, J(H,F) ≈ 2.5 |

| H-6' | 7.50 - 7.60 | ddd | J(H,F) ≈ 9.0, J(H,H) ≈ 5.5, J(H,H) ≈ 3.0 |

| -CH₂- (propionyl) | 2.95 - 3.05 | q | J(H,H) ≈ 7.5 |

| -CH₃ (propionyl) | 1.10 - 1.20 | t | J(H,H) ≈ 7.5 |

Note: Predictions are based on standard chemical shift ranges for aromatic ketones and analysis of related fluorinated compounds.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

The ¹³C NMR spectrum will display nine distinct signals. The chemical shifts of the aromatic carbons will be significantly affected by the fluorine substituents, exhibiting carbon-fluorine coupling.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |

| C=O | 198 - 202 | - |

| C-1' | 125 - 128 | d, ²J(C,F) ≈ 20-25 |

| C-2' | 158 - 162 | d, ¹J(C,F) ≈ 245-255 |

| C-3' | 118 - 122 | d, ²J(C,F) ≈ 20-25 |

| C-4' | 123 - 127 | dd, ³J(C,F) ≈ 5-10, ⁴J(C,F) ≈ 2-5 |

| C-5' | 156 - 160 | d, ¹J(C,F) ≈ 245-255 |

| C-6' | 115 - 119 | d, ³J(C,F) ≈ 2-5 |

| -CH₂- (propionyl) | 30 - 35 | - |

| -CH₃ (propionyl) | 8 - 12 | - |

Note: Predicted chemical shifts and coupling constants are based on typical values for fluorinated aromatic compounds.

Infrared (IR) Spectroscopy (Experimental)

The gas-phase IR spectrum of this compound is available from the NIST WebBook.[1] Key absorptions are characteristic of the carbonyl group and the fluorinated aromatic ring.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Weak | Aromatic C-H stretch |

| ~2980 | Weak | Aliphatic C-H stretch |

| ~1700 | Strong | C=O (carbonyl) stretch |

| ~1610, ~1490 | Medium | Aromatic C=C skeletal vibrations |

| ~1250 - 1100 | Strong | C-F stretch |

Mass Spectrometry (MS) (Predicted)

| Ion Species | Predicted m/z |

| [M+H]⁺ | 171.0616 |

| [M+Na]⁺ | 193.0435 |

| [M-H]⁻ | 169.0470 |

| [M]⁺ | 170.0538 |

Data sourced from PubChem predictions.[4]

Predicted Fragmentation: Under electron ionization (EI), the molecular ion peak (M⁺) at m/z = 170 is expected. Key fragmentation pathways would likely involve:

-

α-cleavage: Loss of the ethyl group (•CH₂CH₃) to yield a fluorinated benzoyl cation at m/z = 141.

-

Loss of CO: Subsequent loss of carbon monoxide from the benzoyl cation to give a difluorophenyl cation at m/z = 113.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. A sufficient number of scans (e.g., 8-16) should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are typically required. Proton decoupling is used to simplify the spectrum to singlets for each carbon (unless C-F coupling is observed).

Infrared (IR) Spectroscopy

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal of the FTIR spectrometer. Apply pressure to ensure good contact.

-

KBr Pellet: Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe for solids or after separation by gas chromatography (GC-MS) for volatile compounds.

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation and create a characteristic mass spectrum. For softer ionization to preserve the molecular ion, techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used, typically after dissolving the sample in a suitable solvent and introducing it via liquid chromatography (LC-MS).

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-400).

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis and characterization of this compound.

References

- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Spectroscopic ellipsometric study datasets of the fluorinated polymers: Bifunctional urethane methacrylate perfluoropolyether (PFPE) and polyvinylidene fluoride (PVDF) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 2',5'-Difluoropropiophenone: A Technical Guide for Laboratory Professionals

Introduction

2',5'-Difluoropropiophenone is an organic compound that serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical agents.[1][2][3] A thorough understanding of its solubility in common laboratory solvents is crucial for its effective use in synthesis, purification, and formulation processes. This technical guide provides a comprehensive overview of the known and predicted solubility characteristics of this compound, alongside detailed experimental protocols for quantitative solubility determination.

Molecular Structure and Predicted Solubility

The chemical structure of this compound, with its aromatic ring, ketone functional group, and fluorine substituents, governs its solubility behavior. The principle of "like dissolves like" suggests that this relatively non-polar molecule will exhibit good solubility in organic solvents and low solubility in polar solvents like water. The presence of the fluorine atoms can slightly increase polarity compared to the parent compound, propiophenone, but it is generally not enough to render it water-soluble.

Qualitative Solubility Data

Predicted Solubility in Common Laboratory Solvents

Based on its chemical structure and available qualitative data, the following table summarizes the predicted solubility of this compound in a range of common laboratory solvents.

| Solvent | Chemical Formula | Polarity | Predicted Solubility | Rationale |

| Water | H₂O | High | Low / Insoluble | The non-polar nature of the substituted benzene ring and the propyl chain outweighs the polarity of the ketone group. |

| Methanol | CH₃OH | High | Soluble | The short alkyl chain of methanol and its ability to engage in hydrogen bonding allows for dissolution of moderately polar compounds. |

| Ethanol | C₂H₅OH | High | Soluble | Similar to methanol, ethanol is a polar protic solvent capable of dissolving many organic compounds.[1] |

| Acetone | C₃H₆O | Medium | Soluble | As a polar aprotic solvent, acetone is effective at dissolving a wide range of organic substances. |

| Acetonitrile | C₂H₃N | Medium | Soluble | Its polarity and miscibility with many organic compounds suggest it would be a suitable solvent. |

| Dichloromethane (DCM) | CH₂Cl₂ | Medium | Soluble | A common solvent for a wide range of organic compounds due to its intermediate polarity. |

| Diethyl Ether | (C₂H₅)₂O | Low | Soluble | A non-polar aprotic solvent that readily dissolves other non-polar and weakly polar compounds.[1] |

| Toluene | C₇H₈ | Low | Soluble | The aromatic nature of toluene makes it a good solvent for other aromatic compounds like this compound. |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | High | Soluble | A highly polar aprotic solvent known for its ability to dissolve a vast array of organic compounds. |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | High | Soluble | Similar to DMSO, DMF is a polar aprotic solvent with broad applicability for dissolving organic molecules. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, the following experimental protocol, based on the shake-flask method, is recommended.[5]

Objective: To determine the quantitative solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid should be clearly visible.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The solution should be continuously agitated during this time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

-

-

Analysis:

-

Accurately weigh the filtered solution.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument (HPLC or GC).

-

Prepare a series of calibration standards of this compound of known concentrations.

-

Analyze the calibration standards and the diluted sample solution using the chosen analytical method.

-

-

Calculation of Solubility:

-

Construct a calibration curve from the analysis of the standard solutions.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Experimental Workflow Diagram

Caption: Experimental workflow for the quantitative determination of solubility.

While specific quantitative solubility data for this compound is not widely published, its chemical structure and qualitative assessments provide a strong basis for predicting its solubility behavior in common laboratory solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a reliable method for their determination. This information is essential for optimizing reaction conditions, developing purification strategies, and formulating products containing this important chemical intermediate.

References

An In-Depth Technical Guide to the Potential Reactivity and Stability of 2',5'-Difluoropropiophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential reactivity and stability of 2',5'-Difluoropropiophenone, a key intermediate in pharmaceutical and agrochemical synthesis. Drawing upon established principles of organic chemistry and data from analogous fluorinated aromatic compounds, this document outlines the expected chemical behavior, stability under various conditions, and recommended handling procedures. Detailed experimental protocols for assessing reactivity and stability are provided, alongside visual representations of reaction pathways and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

This compound (DFPP) is an aromatic ketone that serves as a versatile building block in the synthesis of complex organic molecules. Its chemical structure, featuring a propiophenone moiety attached to a difluorinated benzene ring, imparts a unique combination of reactivity and stability. The presence of two fluorine atoms on the aromatic ring significantly influences the electron density distribution, thereby affecting its susceptibility to both electrophilic and nucleophilic attack. Understanding these electronic effects is paramount for predicting the compound's behavior in synthetic transformations and for ensuring its stability during storage and handling. This guide aims to provide a detailed analysis of DFPP's potential reactivity and stability, offering a valuable resource for its effective utilization in research and development.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and use in experimental setups.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₈F₂O | |

| Molecular Weight | 170.16 g/mol | |

| CAS Number | 29112-90-1 | |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | Approx. 150-155 °C | |

| Solubility | Low in water; soluble in organic solvents like ethanol and ether. | |

| Purity | Typically >98% |

Potential Reactivity

The reactivity of this compound is primarily dictated by the interplay of the electron-withdrawing effects of the two fluorine atoms and the propiophenone group.

Electrophilic Aromatic Substitution

The fluorine atoms and the carbonyl group are both deactivating towards electrophilic aromatic substitution due to their electron-withdrawing inductive effects. The propiophenone group is a meta-director. The fluorine atoms are ortho, para-directors. The combined effect of these groups suggests that electrophilic substitution on the aromatic ring will be disfavored and will likely require harsh reaction conditions. The potential sites of substitution are influenced by the directing effects of both the fluorine atoms and the propiophenone group.

Caption: A generalized pathway for electrophilic aromatic substitution on this compound.

Nucleophilic Aromatic Substitution

The strong electron-withdrawing nature of the two fluorine atoms and the propiophenone group activates the aromatic ring for nucleophilic aromatic substitution (SNA_r). This makes the displacement of one or both fluorine atoms by a suitable nucleophile a feasible reaction pathway. The positions ortho and para to the activating carbonyl group are particularly susceptible to nucleophilic attack.

Caption: A generalized pathway for nucleophilic aromatic substitution on this compound.

Reactions at the Carbonyl Group and α-Carbon

The carbonyl group of the propiophenone moiety can undergo typical reactions of ketones, such as reduction to a secondary alcohol or reductive amination. The α-protons on the methylene group are acidic and can be removed by a base to form an enolate, which can then participate in various reactions like aldol condensations and alkylations.

Potential Stability

The stability of this compound is a critical factor for its storage, handling, and application in multi-step syntheses.

Thermal Stability

Fluorinated organic compounds often exhibit enhanced thermal stability. The strong carbon-fluorine bonds in DFPP contribute to its overall thermal robustness. However, at elevated temperatures, decomposition may occur. The likely decomposition pathways could involve cleavage of the C-C bond between the carbonyl group and the aromatic ring or reactions involving the propiophenone side chain.

Photostability

Aromatic ketones are known to be photosensitive. Upon absorption of UV light, they can be excited to singlet and triplet states, which can lead to various photochemical reactions, including photoreduction and photodegradation. The presence of fluorine atoms may influence the photophysical properties and the subsequent photochemical reactivity.

Chemical Stability

This compound is expected to be stable under neutral and mildly acidic conditions. However, it may be susceptible to degradation in the presence of strong acids, strong bases, and potent nucleophiles, as outlined in the reactivity section. It is incompatible with strong oxidizing agents and strong bases.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the stability of this compound.

Thermal Stability Assessment (Thermogravimetric Analysis - TGA)

Objective: To determine the thermal decomposition profile of this compound.

Methodology:

-

Calibrate the Thermogravimetric Analyzer (TGA) according to the manufacturer's instructions.

-

Accurately weigh 5-10 mg of this compound into a tared TGA pan.

-

Place the sample pan in the TGA furnace.

-

Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air at a flow rate of 50 mL/min).

-

Record the mass loss of the sample as a function of temperature.

-

The onset of decomposition is determined from the resulting TGA curve.

An In-Depth Technical Guide to 2',5'-Difluoropropiophenone: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2',5'-Difluoropropiophenone, a key fluorinated intermediate in the chemical and pharmaceutical industries. This document details its chemical properties, historical context, and applications, with a focus on its role in the synthesis of complex molecules. A detailed experimental protocol for its preparation via Friedel-Crafts acylation is provided, along with a summary of its known spectral data. Furthermore, this guide illustrates its significance as a building block in the synthesis of advanced pharmaceutical agents, underscoring its importance in modern drug development.

Introduction

This compound, with the chemical formula C₉H₈F₂O, is an aromatic ketone that has garnered significant interest as a versatile building block in organic synthesis.[1] Its unique electronic properties, imparted by the two fluorine atoms on the phenyl ring, make it a valuable precursor for the synthesis of a wide range of chemical entities, particularly in the fields of pharmaceuticals and agrochemicals. The presence of fluorine can significantly modulate the physicochemical and biological properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to target proteins. This guide aims to provide a detailed technical resource on the discovery, synthesis, and key applications of this important chemical intermediate.

Discovery and History

While the specific date and discoverer of this compound are not prominently documented in readily available historical records, its emergence is intrinsically linked to the advancements in organofluorine chemistry. The development of selective fluorination techniques and the growing interest in fluorinated pharmaceuticals in the latter half of the 20th century likely spurred the synthesis and characterization of a wide array of fluorinated building blocks, including this compound. Its utility as a synthetic intermediate would have been recognized in the context of creating novel compounds with enhanced biological activity. Its presence in the product catalogs of chemical suppliers and its citation in patent literature, particularly in the context of pharmaceutical synthesis, point to its established role in the chemical industry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 29112-90-1 | [2][3] |

| Molecular Formula | C₉H₈F₂O | [2][3] |

| Molecular Weight | 170.16 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 39-40 °C at 0.5 mmHg | [3] |

| IUPAC Name | 1-(2,5-difluorophenyl)propan-1-one | [3] |

| Synonyms | This compound | [1] |

Synthesis

The most common and industrially scalable method for the synthesis of this compound is the Friedel-Crafts acylation of 1,4-difluorobenzene with propanoyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

Reaction Scheme

Experimental Protocol: Friedel-Crafts Acylation

This protocol describes a general procedure for the synthesis of this compound.

Materials:

-

1,4-Difluorobenzene

-

Propanoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Water, deionized

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser with a gas outlet to a scrubber

-

Magnetic stirrer and stir bar

-

Ice bath

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HCl gas), add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath with stirring.

-

Addition of Reactants: To the dropping funnel, add a solution of 1,4-difluorobenzene (1.0 equivalent) and propanoyl chloride (1.05 equivalents) in anhydrous dichloromethane.

-

Reaction: Add the solution from the dropping funnel to the stirred AlCl₃ suspension dropwise, maintaining the internal temperature between 0-5 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete (monitored by TLC or GC).

-

Quenching: Carefully and slowly pour the reaction mixture over crushed ice containing concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Spectral Data

The structural characterization of this compound is confirmed by various spectroscopic techniques.

Table 2: Spectral Data of this compound

| Technique | Key Features |

| IR (Infrared) Spectroscopy | The gas-phase IR spectrum is available in the NIST WebBook.[2] Characteristic peaks include a strong carbonyl (C=O) stretch around 1700 cm⁻¹ and C-F stretching vibrations. |

| ¹H NMR (Proton NMR) | Expected signals include a triplet for the methyl protons (CH₃), a quartet for the methylene protons (CH₂), and complex multiplets for the aromatic protons due to H-H and H-F couplings. |

| ¹³C NMR (Carbon NMR) | Expected signals include a peak for the carbonyl carbon, peaks for the methyl and methylene carbons, and multiple peaks for the aromatic carbons, which will show splitting due to C-F coupling. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) is expected at m/z 170.06. Fragmentation patterns would likely involve the loss of the ethyl group and other characteristic cleavages. |

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds. The difluorophenyl moiety is a common feature in many modern drugs due to its ability to enhance biological activity and improve pharmacokinetic properties.

A notable application is in the synthesis of Entrectinib , a potent and selective tyrosine kinase inhibitor used in the treatment of NTRK fusion-positive solid tumors.[4] A key building block for Entrectinib is (R)-2-(2,5-difluorophenyl)pyrrolidine, which can be synthesized from this compound through a multi-step synthetic route.

The synthesis of this key pyrrolidine intermediate often involves steps such as reductive amination or other chiral synthetic methodologies starting from the propiophenone.

Conclusion

This compound is a valuable and versatile fluorinated building block with significant applications in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. While its specific historical discovery is not well-documented, its importance is evident from its role as a key intermediate in the production of modern therapeutics like Entrectinib. The straightforward synthesis via Friedel-Crafts acylation, coupled with its unique chemical properties, ensures its continued relevance for researchers and scientists in the field of drug development and fine chemical synthesis. This guide has provided a comprehensive technical overview to support its effective utilization in research and manufacturing.

References

An In-depth Technical Guide to the Core Starting Materials for Synthesizing 2',5'-Difluoropropiophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2',5'-Difluoropropiophenone is a key chemical intermediate with applications in the synthesis of pharmaceuticals and agrochemicals.[1] Its fluorinated phenyl ring structure provides unique electronic properties that are often sought after in the development of novel bioactive molecules. This technical guide provides an in-depth analysis of the primary synthetic routes to this compound, focusing on the essential starting materials and detailed experimental protocols. The two principal methodologies discussed are the Friedel-Crafts acylation and synthesis via organometallic intermediates, specifically Grignard and organolithium reagents. This document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge required for the efficient and safe synthesis of this important compound.

Introduction to Synthetic Strategies

The synthesis of this compound primarily relies on two well-established and versatile reaction mechanisms in organic chemistry:

-

Friedel-Crafts Acylation: This classic method involves the electrophilic aromatic substitution of a difluorinated benzene ring with a propanoyl group.[2] It is a direct approach that is often favored for its straightforwardness.

-

Organometallic Reagent-based Synthesis: This strategy involves the preparation of a highly nucleophilic organometallic intermediate from a difluorohalobenzene. This intermediate subsequently reacts with a suitable propanoyl electrophile to form the target ketone. This route offers an alternative when direct acylation is problematic due to substrate reactivity or regioselectivity issues.

This guide will now delve into the specifics of each of these synthetic pathways, detailing the key starting materials, reaction conditions, and experimental protocols.

Friedel-Crafts Acylation Route

The Friedel-Crafts acylation is a powerful tool for the formation of carbon-carbon bonds to an aromatic ring.[3] In the context of synthesizing this compound, this reaction involves the acylation of 1,4-difluorobenzene with a propanoylating agent in the presence of a Lewis acid catalyst.

Key Starting Materials

| Starting Material | Structure | Role | Key Considerations |

| 1,4-Difluorobenzene |  | Aromatic Substrate | The fluorine atoms are deactivating but ortho, para-directing. Acylation will occur at a position ortho to one of the fluorine atoms. |

| Propionyl Chloride |  | Acylating Agent | Highly reactive and moisture-sensitive. Should be handled under anhydrous conditions. Propionic anhydride can also be used.[2] |

| Aluminum Chloride (AlCl₃) |  | Lewis Acid Catalyst | Activates the acylating agent. A stoichiometric amount is typically required as it complexes with the product ketone.[2] Must be anhydrous. |

| Dichloromethane (CH₂Cl₂) or similar inert solvent | N/A | Solvent | Should be anhydrous and inert to the reaction conditions. |

Experimental Protocol

The following is a representative experimental protocol adapted from the synthesis of a similar compound, 2',4'-difluoropropiophenone.[4]

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas) is set up under an inert atmosphere (e.g., nitrogen or argon).

-

Charging the Flask: Anhydrous aluminum chloride (1.1 to 1.5 molar equivalents relative to the acylating agent) is added to the flask, followed by the addition of an inert solvent such as dichloromethane.

-

Addition of Reactants: 1,4-Difluorobenzene (1.0 molar equivalent) is added to the stirred suspension. The mixture is cooled in an ice bath.

-

Acylation: Propionyl chloride (1.0 to 1.1 molar equivalents) is added dropwise from the dropping funnel to the cooled and stirred reaction mixture. The rate of addition should be controlled to maintain the reaction temperature.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then may be heated to a moderate temperature (e.g., 40-50°C) to ensure the completion of the reaction. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: The reaction mixture is cooled and then carefully poured into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water, a dilute sodium bicarbonate solution, and brine, then dried over anhydrous magnesium sulfate or sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography to yield this compound.

Logical Workflow for Friedel-Crafts Acylation

Caption: Workflow for the Friedel-Crafts synthesis of this compound.

Organometallic Routes

Organometallic reagents, such as Grignard and organolithium compounds, are potent nucleophiles widely used in the formation of carbon-carbon bonds.[5] These methods provide a valuable alternative to Friedel-Crafts acylation, particularly when dealing with sensitive substrates.

Synthesis via Grignard Reagent

This pathway involves the formation of a Grignard reagent from a difluorohalobenzene, which then reacts with a suitable propanoyl electrophile. A relevant patent describes the reaction of a Grignard reagent derived from 2,5-difluorobromobenzene.[6]

| Starting Material | Structure | Role | Key Considerations |

| 1-Bromo-2,5-difluorobenzene |  | Grignard Precursor | The bromine atom is the site of Grignard formation. 1-Chloro-2,5-difluorobenzene can also be used but may be less reactive. |

| Magnesium (Mg) turnings | N/A | Metal for Grignard Formation | Should be activated (e.g., by iodine or 1,2-dibromoethane) to remove the passivating oxide layer. |

| Propanoyl Chloride or Propionic Anhydride | See Section 2.1 | Electrophile | Reacts with the Grignard reagent to form the ketone. |

| Tetrahydrofuran (THF) or Diethyl Ether (Et₂O) | N/A | Solvent | Must be anhydrous as Grignard reagents are highly sensitive to water. |

The following protocol is based on general Grignard reaction procedures and information from a patent involving 2,5-difluorobromobenzene.[6][7][8]

-

Grignard Reagent Formation:

-

A flame-dried, three-necked flask under an inert atmosphere is charged with magnesium turnings and a small crystal of iodine.

-

Anhydrous THF is added to cover the magnesium.

-

A solution of 1-bromo-2,5-difluorobenzene in anhydrous THF is added dropwise. The initiation of the reaction is indicated by a color change and gentle refluxing.

-

Once the reaction starts, the remaining bromide solution is added at a rate that maintains a steady reflux. After the addition is complete, the mixture is stirred until the magnesium is consumed.

-

-

Reaction with Electrophile:

-

The prepared Grignard reagent is cooled in an ice-salt bath.

-

A solution of propanoyl chloride in anhydrous THF is added dropwise, maintaining a low temperature.

-

-

Work-up and Purification:

-

The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

-

The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are washed, dried, and concentrated.

-

The final product is purified by vacuum distillation or column chromatography.

-

Synthesis via Organolithium Reagent

Organolithium reagents are even more reactive than their Grignard counterparts.[5][9] The synthesis can proceed via lithium-halogen exchange or direct deprotonation (metalation) of 1,4-difluorobenzene.

| Starting Material | Structure | Role | Key Considerations |

| 1-Bromo-2,5-difluorobenzene or 1,4-Difluorobenzene | See above | Organolithium Precursor | For lithium-halogen exchange or direct metalation, respectively. |

| n-Butyllithium (n-BuLi) or sec-Butyllithium (s-BuLi) | N/A | Lithiating Agent | Highly pyrophoric and moisture-sensitive. Must be handled with extreme care under inert conditions. |

| Propanoyl Electrophile | e.g., N-methoxy-N-methylpropionamide (Weinreb amide) | Electrophile | Weinreb amides are often preferred as they are less prone to over-addition compared to acyl chlorides. |

| Anhydrous THF or Diethyl Ether | N/A | Solvent | Must be scrupulously dried. |

This is a general procedure for synthesis via an organolithium intermediate.

-

Organolithium Formation:

-

A solution of the difluorobenzene precursor in anhydrous THF is cooled to a very low temperature (typically -78 °C) under an inert atmosphere.

-

A solution of n-butyllithium in hexanes is added dropwise. The reaction mixture is stirred at this low temperature for a period to ensure complete formation of the organolithium species.

-

-

Reaction with Electrophile:

-

A solution of the propanoyl electrophile (e.g., Weinreb amide) in anhydrous THF is added slowly to the cold organolithium solution.

-

The reaction is stirred at -78 °C and then allowed to slowly warm to room temperature.

-

-

Work-up and Purification:

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The product is extracted, and the organic phase is washed, dried, and concentrated.

-

Purification is achieved through column chromatography or distillation.

-

Comparative Signaling Pathway for Organometallic Routes

References

- 1. chemimpex.com [chemimpex.com]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. 有机锂试剂 [sigmaaldrich.com]

- 6. CN110981779B - The synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine - Google Patents [patents.google.com]

- 7. scribd.com [scribd.com]

- 8. benchchem.com [benchchem.com]

- 9. Organolithium reagent - Wikipedia [en.wikipedia.org]

A Theoretical Investigation of the Electronic Properties of 2',5'-Difluoropropiophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Significance of Electronic Properties

The electronic properties of a molecule are fundamental to its chemical behavior. For a compound like 2',5'-Difluoropropiophenone, understanding these characteristics provides a window into its reactivity, intermolecular interactions, and spectroscopic signatures. The presence of two fluorine atoms, which are highly electronegative, is expected to significantly influence the electron distribution within the molecule.[2] This has profound implications for its role as a synthetic building block, particularly in drug development where molecular interactions are paramount.

Theoretical studies, primarily employing Density Functional Theory (DFT), offer a powerful and cost-effective means to elucidate these properties. DFT has been successfully applied to study the electronic and structural properties of various acetophenone and propiophenone derivatives.[3][4][5][6] By calculating parameters such as molecular orbital energies, electrostatic potential, and charge distribution, we can predict sites susceptible to nucleophilic or electrophilic attack, understand the molecule's stability, and guide further experimental work.

Proposed Computational Methodology

To conduct a thorough theoretical analysis of this compound, the following computational protocol, based on common practices for similar molecules, is recommended.[4][6][7]

Software: Gaussian 09/16, ORCA, or similar quantum chemistry software packages.

Methodology:

-

Geometry Optimization: The molecular structure of this compound will be optimized in the gas phase using Density Functional Theory (DFT). A widely used and reliable functional for organic molecules is Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).[4][6][7] A Pople-style basis set, such as 6-311++G(d,p), is recommended to provide a good balance between accuracy and computational cost. Frequency calculations should be performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

-

Calculation of Electronic Properties: Using the optimized geometry, a range of electronic properties will be calculated at the same level of theory (B3LYP/6-311++G(d,p)). These include:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be determined. The HOMO-LUMO energy gap is a crucial indicator of molecular reactivity and stability.[7]

-

Molecular Electrostatic Potential (MEP): The MEP map will be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis will be performed to investigate charge distribution (Mulliken and NBO charges), hyperconjugative interactions, and donor-acceptor relationships within the molecule.

-

Global Reactivity Descriptors: Based on the HOMO and LUMO energies, global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and global softness (S) will be calculated to quantify the molecule's reactivity.[7]

-

Dipole Moment: The total dipole moment will be calculated to understand the molecule's overall polarity.

-

The following diagram illustrates the proposed computational workflow:

References

- 1. chemimpex.com [chemimpex.com]

- 2. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. asianpubs.org [asianpubs.org]

- 5. asianpubs.org [asianpubs.org]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Biological Landscape of 2',5'-Difluoropropiophenone Derivatives: A Field with Unexplored Potential

Propiophenone and its derivatives, particularly those with fluorine substitutions, have garnered interest in medicinal chemistry. The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[2] These modifications can lead to enhanced therapeutic efficacy and a more favorable pharmacokinetic profile.

While direct data on 2',5'-difluoropropiophenone derivatives is lacking, the broader class of fluorinated chalcones, which can be synthesized from fluorinated acetophenones, has shown promising biological activities. Studies on fluorinated chalcones have reported potential anticancer and anti-inflammatory properties.[3][4][5] For instance, certain fluorinated 3,4-dihydroxychalcones have been identified as 5-lipoxygenase inhibitors with in vitro antitumor activities.[3] This suggests that the this compound scaffold, as a precursor to related chalcones or as a core structure for other derivatives, holds untapped potential for the development of novel therapeutic agents.

The exploration of novel chemical entities is a cornerstone of modern pharmacology. The synthesis and subsequent biological screening of a library of this compound derivatives could unveil compounds with significant activity against a range of diseases. Potential areas of investigation could include, but are not limited to, anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities.

Future Directions and Methodological Considerations

To unlock the potential of this compound class, a systematic approach to synthesis and biological evaluation is required. The following outlines a potential workflow for future research in this area.

Synthesis of Novel Derivatives

A logical first step would be the synthesis of a diverse library of this compound derivatives. This could be achieved through various chemical reactions targeting the functional groups of the parent molecule. For example, reactions at the alpha-carbon of the propiophenone, such as bromination followed by substitution with various amines, could yield a range of amino ketone derivatives.[6] Another approach would be the Claisen-Schmidt condensation of 2',5'-difluoroacetophenone (a related precursor) with various aldehydes to produce a series of fluorinated chalcones.[3][4][5]

Below is a conceptual workflow for the synthesis and initial screening of novel this compound derivatives.

Caption: Conceptual workflow for the synthesis and screening of novel derivatives.

Biological Evaluation

Once a library of compounds is synthesized, a tiered screening approach would be effective.

1. Primary Screening: Initial high-throughput screening against a panel of cancer cell lines or key enzymes implicated in inflammatory pathways would help identify initial "hits." Assays such as the MTT assay for cytotoxicity or specific enzyme inhibition assays would be appropriate.

2. Secondary Screening: Compounds that show activity in primary screens would be subjected to more detailed secondary assays to confirm their activity, determine their potency (e.g., IC50 values), and assess their selectivity.

3. Mechanism of Action Studies: For the most promising candidates, studies to elucidate their mechanism of action would be crucial. This could involve investigating their effects on specific signaling pathways. For example, if a compound shows anticancer activity, its effect on apoptosis, cell cycle progression, or specific kinase signaling pathways could be examined.

A generalized workflow for a cell-based biological assay is depicted below.

Caption: Generalized workflow for a cell-based biological evaluation.

Conclusion

References

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis of Biologically Active Molecules through Multicomponent Reactions | MDPI [mdpi.com]

- 3. Synthesis and biological activities of fluorinated chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Cytotoxicity Profiles and Neuroprotective Properties of the Novel Ifenprodil Analogues as Sigma Ligands - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Analogs of 2',5'-Difluoropropiophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) of analogs of 2',5'-difluoropropiophenone. This core structure is a key intermediate in the synthesis of various biologically active compounds.[1] The strategic incorporation of fluorine atoms can significantly enhance a molecule's pharmacological properties, including metabolic stability, binding affinity, and lipophilicity. This guide aims to furnish researchers and drug development professionals with a detailed understanding of the chemical space around this scaffold, supported by experimental data and methodologies.

Core Structure and Rationale for Analog Exploration

This compound belongs to the propiophenone class of compounds, which are recognized for their versatile biological activities. The presence of two fluorine atoms on the phenyl ring is of particular interest. Fluorine substitution is a well-established strategy in medicinal chemistry to modulate the electronic and steric properties of a molecule, often leading to improved potency and pharmacokinetic profiles. The exploration of analogs of this core is driven by the potential to discover novel therapeutic agents with a range of activities, including anticonvulsant, antimicrobial, and cytotoxic effects.

Synthesis of this compound Analogs

The synthesis of analogs of this compound can be broadly categorized into three main strategies:

-

Modification of the Phenyl Ring: Introducing or altering substituents on the 2',5'-difluorophenyl ring.

-

Modification of the Propanone Side Chain: Functionalization at the α- and β-positions of the ethyl ketone moiety.

-

Derivatization of the Carbonyl Group: Conversion of the ketone to other functional groups such as oximes, hydrazones, or amides.

A general synthetic workflow for generating diverse analogs is depicted below:

Caption: General strategies for the synthesis of this compound analogs.

Synthesis of β-Amino Ketone Analogs via the Mannich Reaction

The Mannich reaction is a powerful tool for the synthesis of β-amino ketones, which are valuable intermediates and have shown a wide range of pharmacological activities, including anticonvulsant properties. The reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group with formaldehyde and a primary or secondary amine.

Experimental Protocol: General Procedure for the Mannich Reaction of this compound